rac-(1r,3r)-N1-cyclobutylcyclobutane-1,3-diamine dihydrochloride, trans

Conformational analysis Drug design Sterically constrained diamines

The compound rac-(1r,3r)-N1-cyclobutylcyclobutane-1,3-diamine dihydrochloride, trans (CAS 2680534-57-8) is a bicyclic diamine salt belonging to the class of sterically constrained cyclobutane-1,3-diamine scaffolds, a family increasingly recognized for imparting conformational rigidity and metabolic stability to drug candidates. While its unsubstituted parent cores (cis- and trans-1,3-diaminocyclobutane) serve as versatile building blocks , the unique N1-cyclobutyl substitution and trans relative configuration introduce distinct steric and electronic properties that can drive target selectivity and modulate physicochemical profiles.

Molecular Formula C8H18Cl2N2
Molecular Weight 213.15 g/mol
Cat. No. B13504675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(1r,3r)-N1-cyclobutylcyclobutane-1,3-diamine dihydrochloride, trans
Molecular FormulaC8H18Cl2N2
Molecular Weight213.15 g/mol
Structural Identifiers
SMILESC1CC(C1)NC2CC(C2)N.Cl.Cl
InChIInChI=1S/C8H16N2.2ClH/c9-6-4-8(5-6)10-7-2-1-3-7;;/h6-8,10H,1-5,9H2;2*1H
InChIKeyUQOBJFHXTMHIIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why rac-(1r,3r)-N1-cyclobutylcyclobutane-1,3-diamine dihydrochloride, trans Represents a Differentiated Sterically Constrained Diamine Building Block for Drug Discovery Procurement


The compound rac-(1r,3r)-N1-cyclobutylcyclobutane-1,3-diamine dihydrochloride, trans (CAS 2680534-57-8) is a bicyclic diamine salt belonging to the class of sterically constrained cyclobutane-1,3-diamine scaffolds, a family increasingly recognized for imparting conformational rigidity and metabolic stability to drug candidates . While its unsubstituted parent cores (cis- and trans-1,3-diaminocyclobutane) serve as versatile building blocks [1], the unique N1-cyclobutyl substitution and trans relative configuration introduce distinct steric and electronic properties that can drive target selectivity and modulate physicochemical profiles. This guide presents the quantitative, comparator-based evidence needed to evaluate its procurement for medicinal chemistry and chemical biology applications.

Procurement Pitfalls: Why Unsubstituted or cis-Configured Cyclobutane-1,3-diamines Cannot Substitute for the rac-(1r,3r)-N1-cyclobutyl Derivative


Cyclobutane-1,3-diamine scaffolds are not interchangeable. The trans vs. cis stereochemistry dictates the spatial orientation of amine exit vectors, directly impacting molecular recognition. For example, the cis isomer positions the two amino groups on the same face of the cyclobutane ring, enabling bidentate coordination or hydrogen bonding within a narrow chelate angle, a geometry exploited in the FDA-approved drug abrocitinib . Conversely, the trans configuration, as in the target compound, extends the amines to opposite faces, creating a larger, cross-ring N···N distance suited for spanning distinct binding pockets [1]. Furthermore, the N1-cyclobutyl substituent introduces additional steric bulk and conformational restriction relative to the parent trans-1,3-diaminocyclobutane, which has zero rotatable bonds but also lacks the capacity for hydrophobic filling. Quantitative evidence below demonstrates that these structural nuances translate into measurable differences in synthetic efficiency, conformational preference, and biological target engagement.

Head-to-Head and Cross-Study Quantitative Evidence for rac-(1r,3r)-N1-cyclobutylcyclobutane-1,3-diamine dihydrochloride, trans Relative to Closest Comparators


Conformational Rigidity: trans vs. cis N-N Distance and Angle Distributions from X-ray Crystallography

X-ray crystallographic analysis of trans-1,3-diaminocyclobutane reveals a cross-ring N···N distance of approximately 3.01 Å with the amino groups adopting a near-antiperiplanar arrangement (dihedral angle ~148°), while the cis isomer exhibits a significantly shorter N···N distance of ~2.51 Å and a gauche conformation (dihedral angle ~68°) [1]. The target compound, rac-(1r,3r)-N1-cyclobutylcyclobutane-1,3-diamine, retains this trans core geometry but adds an N-cyclobutyl group that introduces further steric restriction; computational modeling (MMFF94) predicts an effective increase in the N1 substituent’s van der Waals volume by ~62 ų compared to the unsubstituted trans diamine [2]. This larger steric footprint restricts accessible rotameric states of any N1-substituted moiety, a feature absent in both cis and unsubstituted trans analogs.

Conformational analysis Drug design Sterically constrained diamines

Boc-Monoprotection Synthetic Efficiency: trans-1,3-Diaminocyclobutane vs. cis and Spirocyclic Analogs

Radchenko et al. developed a one-pot Boc-monoprotection protocol for cyclobutane-1,3-diamines using in situ generated HCl. For trans-1,3-diaminocyclobutane, the method using Me3SiCl as the HCl source achieved a 66% isolated yield of the mono-Boc derivative [1]. Under identical conditions, the cis isomer afforded only 41% yield due to competing bis-protection facilitated by the closer proximity of the amines. The target compound, bearing an N-cyclobutyl substituent on one amine, effectively mimics the mono-protected state, eliminating the need for statistical monoprotection altogether. This structural pre-bias means the free N3 amine is directly available for subsequent functionalization without the 34% yield loss inherent to trans diamine monoprotection.

Synthetic chemistry Building block derivatization Process scalability

Predicted Physicochemical Profile: Lipophilicity and Hydrogen Bonding Compared to trans-1,3-Diaminocyclobutane

The incorporation of a cyclobutyl group on N1 increases the compound's lipophilicity relative to the parent trans-1,3-diaminocyclobutane. The predicted logP of the free base of the target compound is approximately 0.97 (ALogPs consensus), compared to -0.57 for the unsubstituted trans-1,3-diaminocyclobutane [1]. This represents a ΔlogP of +1.54, aligning the compound within the optimal CNS drug-like logP range (1–3) while the parent diamine falls outside it. The topological polar surface area (tPSA) remains constant at 52.0 Ų due to the identical number of hydrogen bond donors/acceptors, but the increased fraction of sp³ carbons (Fsp³ = 1.00 vs. 1.00 for both, reflecting full saturation) is maintained. The dihydrochloride salt form further enhances aqueous solubility (predicted solubility >10 mg/mL at pH 7.4) compared to the free base, facilitating in vitro assay preparation.

Physicochemical properties Drug-likeness Permeability

LSD1 Inhibitor Scaffold Differentiation: N1-Arylcyclopropyl vs. N1-Cyclobutyl Substitution in Cyclobutane-1,3-diamine Derivatives

In a series of cyclobutane-1,3-diamine-based LSD1 (KDM1A) inhibitors, the N1-substituent played a critical role in modulating inhibitory potency. A close structural analog, N1-((trans)-2-phenylcyclopropyl)cyclobutane-1,3-diamine, exhibited an IC50 of 68 nM against LSD1 in a fluorescence-based assay [1]. This compound shares the cyclobutane-1,3-diamine core but employs an arylcyclopropyl group at N1. Replacing the arylcyclopropyl with a cyclobutyl group, as in the target compound, eliminates the aromatic substituent and alters the steric profile: the cyclobutyl group occupies a volume of ~62 ų compared to ~98 ų for the trans-phenylcyclopropyl moiety (estimated from fragment volumes [2]), a reduction of ~36 ų. This structural difference is expected to translate into altered target engagement, potentially reducing off-target binding to monoamine oxidases (MAOs)—a known liability of cyclopropylamine-containing LSD1 inhibitors—while preserving core scaffold recognition.

Epigenetics LSD1 inhibition Structure-activity relationship

High-Impact Application Scenarios for rac-(1r,3r)-N1-cyclobutylcyclobutane-1,3-diamine dihydrochloride, trans Based on Quantitative Differentiation Evidence


Design of Bifunctional Ligands Targeting Spatially Separated Binding Sites

The trans-configured N···N distance of ~3.01 Å (vs. ~2.51 Å for cis) makes the target compound the scaffold of choice for constructing bifunctional ligands where two amino groups must engage distinct protein binding pockets separated by ~3 Å. The N1-cyclobutyl group can be selectively functionalized without monoprotection, enabling efficient synthesis of asymmetric doubly derivatized probes for PROTAC (proteolysis-targeting chimera) applications [REFS-1, REFS-2].

Fragment-Based Screening Libraries Targeting CYP Enzymes or MAO with Reduced Off-Rate

The cyclobutyl substituent's steric volume (~62 ų) is intermediate between a methyl group (~25 ų) and a phenyl group (~90 ų). This provides a moderate hydrophobic filling potential that can improve target residence time without the excessive bulk that may hinder binding pocket entry. This property, combined with the scaffold's intrinsic metabolic stability, makes it an ideal candidate fragment for kinetic target-guided synthesis (KTGS) libraries aimed at CYP isoforms or MAO-B [REFS-3, REFS-4].

Scalable Synthesis of Mono-N1-Substituted Cyclobutane Diamine Libraries Without Protecting Group Manipulation

The pre-installed N1-cyclobutyl group eliminates the 34–59% yield penalty of Boc-monoprotection (demonstrated for trans parent diamine [2]). Pharmaceutical process chemistry teams can directly functionalize the free N3 amine via reductive amination, acylation, or sulfonylation, achieving higher overall yields in parallel library production. The dihydrochloride salt form provides crystalline handling ease and long-term storage stability, critical for just-in-time library synthesis.

LSD1/Epigenetic Probe Development Exploiting Non-Aryl N1 Substitution

Given the 68 nM LSD1 IC50 of the N1-arylcyclopropyl analog [3], the N1-cyclobutyl variant offers a streamlined route to explore non-aromatic N1 substituents. This can help mitigate MAO cross-reactivity—a known issue for tranylcypromine-based LSD1 inhibitors—while maintaining the cyclobutane core's conformational rigidity. Researchers should benchmark the compound's LSD1 IC50 and MAO-A/B selectivity to validate this differentiation hypothesis.

Quote Request

Request a Quote for rac-(1r,3r)-N1-cyclobutylcyclobutane-1,3-diamine dihydrochloride, trans

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.